3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzamide
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Overview
Description
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methoxy-5-methylaniline and 3-chloro-4-methylbenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-chloro-2-methoxy-5-methylaniline and the carboxylic acid group of 3-chloro-4-methylbenzoic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the amide bond.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxyphenyl)-4-methylbenzamide: Lacks the additional chloro substituent on the benzamide ring.
3-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide: Differs in the position of the chloro and methoxy groups.
N-(4-chloro-2-methoxy-5-methylphenyl)-benzamide: Lacks the methyl group on the benzamide ring.
Uniqueness
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the aromatic rings can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-4-5-11(7-12(9)17)16(20)19-14-6-10(2)13(18)8-15(14)21-3/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLNKRLLUISEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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